REACTION_CXSMILES
|
[ClH:1].[CH3:2][O:3][C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[C:6]([CH3:11])[CH:5]=1.[N:12]([O-])=O.[Na+].[O-]S(S([O-])=O)=O.[Na+].[Na+].[OH-].[Na+]>Cl.O.C(OCC)C>[ClH:1].[NH:8]([C:7]1[CH:9]=[CH:10][C:4]([O:3][CH3:2])=[CH:5][C:6]=1[CH3:11])[NH2:12] |f:0.1,2.3,4.5.6,7.8,12.13|
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
Cl.COC1=CC(=C(N)C=C1)C
|
Name
|
|
Quantity
|
101.7 g
|
Type
|
reactant
|
Smiles
|
[O-]S(=O)S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
was stirred for 30 min at +5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to +5° C.
|
Type
|
CUSTOM
|
Details
|
was kept below +5° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
ADDITION
|
Details
|
the solution was poured into the reaction mixture
|
Type
|
STIRRING
|
Details
|
stirred for 30 min
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
the water phase extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with NaCl(aq)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
FILTRATION
|
Details
|
The ether phase was filtered through celite
|
Type
|
ADDITION
|
Details
|
A saturated solution of HCl(g) in ether was added to the solution
|
Type
|
ADDITION
|
Details
|
containing the product
|
Type
|
CUSTOM
|
Details
|
the hydrochloride salt of the hydrazine precipitated
|
Type
|
CUSTOM
|
Details
|
The crystals were collected on a suction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
WASH
|
Details
|
washed with diethyl ether and chloroform
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
Cl.N(N)C1=C(C=C(C=C1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 29.5 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |